molecular formula C18H13N3 B12911406 2,6-Diphenylimidazo[1,2-b]pyridazine CAS No. 65610-30-2

2,6-Diphenylimidazo[1,2-b]pyridazine

Cat. No.: B12911406
CAS No.: 65610-30-2
M. Wt: 271.3 g/mol
InChI Key: LQRIEWUYNCQTOU-UHFFFAOYSA-N
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Description

2,6-Diphenylimidazo[1,2-b]pyridazine is a heterocyclic compound that features an imidazo-pyridazine core with phenyl groups attached at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diphenylimidazo[1,2-b]pyridazine typically involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones. This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines, which can then be further reacted at the exocyclic amino group with reagents such as acetic anhydride, phenyl isocyanate, and para-tolualdehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenylimidazo[1,2-b]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the imidazo-pyridazine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to various substituted imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

2,6-Diphenylimidazo[1,2-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diphenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. For example, it may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diphenylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of both imidazo and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

65610-30-2

Molecular Formula

C18H13N3

Molecular Weight

271.3 g/mol

IUPAC Name

2,6-diphenylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C18H13N3/c1-3-7-14(8-4-1)16-11-12-18-19-17(13-21(18)20-16)15-9-5-2-6-10-15/h1-13H

InChI Key

LQRIEWUYNCQTOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=C(N=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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